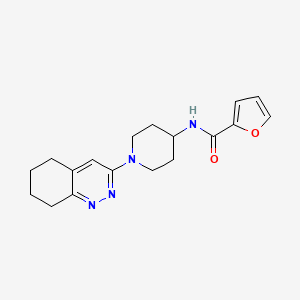

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-2-carboxamide

描述

N-(1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-2-carboxamide is a heterocyclic compound featuring a tetrahydrocinnoline core fused to a piperidine ring, with a furan-2-carboxamide substituent. The tetrahydrocinnoline moiety (a partially saturated cinnoline derivative) provides a planar aromatic system that may enhance binding to biological targets, while the piperidine ring contributes conformational flexibility.

属性

IUPAC Name |

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c23-18(16-6-3-11-24-16)19-14-7-9-22(10-8-14)17-12-13-4-1-2-5-15(13)20-21-17/h3,6,11-12,14H,1-2,4-5,7-10H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWPONTVIZBTJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the cinnoline ring, followed by the introduction of the piperidine ring, and finally the attachment of the furan-2-carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications.

化学反应分析

Types of Reactions

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

科学研究应用

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Research Implications and Limitations

- Synthetic Accessibility: The target compound’s synthesis may face challenges in introducing the tetrahydrocinnoline core, which is less common than tetrahydronaphthalene or naphthyridine systems. Yields for analogous compounds (59–81%) suggest moderate efficiency, but optimization may be required .

- Pharmacological Potential: The furan-2-carboxamide group’s electron-rich nature could enhance interactions with polar enzyme pockets, contrasting with halogenated analogs’ lipophilicity. However, the absence of bioactivity data for the target compound limits direct therapeutic comparisons.

生物活性

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-2-carboxamide is a complex organic compound that has recently attracted attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure

The compound features a unique structural configuration that combines a tetrahydrocinnoline moiety with a piperidine and a furan ring. This specific arrangement may confer distinct pharmacological properties.

IUPAC Name : this compound

CAS Number : 2034503-62-1

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Cinnoline Derivative : This is achieved through the cyclization of appropriate precursors.

- Piperidine Attachment : Nucleophilic substitution reactions introduce the piperidine ring.

- Furan Carboxamide Formation : The final step involves the carboxamide formation from the furan derivative.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymes : Inhibition of enzymes such as acetylcholinesterase (AChE) and urease.

- Receptors : Modulation of receptor activity related to neurotransmission and other physiological processes.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

These findings indicate that the compound may possess promising anticancer properties.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains:

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Salmonella typhi | Moderate | |

| Bacillus subtilis | Strong | |

| Escherichia coli | Weak |

These results suggest potential applications in treating bacterial infections.

Case Studies

- Anticancer Evaluation : A study evaluated the compound's effect on breast cancer cells, showing an IC50 value of 12.5 µM, indicating significant growth inhibition.

- Antimicrobial Screening : In another study focusing on various bacterial strains, the compound demonstrated strong activity against Bacillus subtilis, supporting its potential as an antimicrobial agent.

常见问题

Basic: What are the common synthetic routes for preparing N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-2-carboxamide?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Piperidine functionalization : Coupling 5,6,7,8-tetrahydrocinnolin-3-amine with a protected piperidin-4-yl intermediate under reductive amination or nucleophilic substitution conditions .

- Furan-2-carboxamide conjugation : Reacting the piperidine intermediate with furan-2-carbonyl chloride or activated furan-2-carboxylic acid derivatives (e.g., using HATU or DCC as coupling agents) .

- Deprotection and purification : Final deprotection (e.g., TFA-mediated removal of Boc groups) followed by chromatography (HPLC or flash) to isolate the product. Yields range from 40% to 80%, depending on steric hindrance and reaction optimization .

Basic: How is structural characterization performed for this compound and its derivatives?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and stereochemistry, with emphasis on piperidine ring protons (δ 2.5–3.5 ppm) and furan carbonyl signals (δ 160–165 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peaks) with accuracy ≤ 5 ppm .

- Infrared Spectroscopy (IR) : Identification of amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity in amide coupling, while ethanol/MeOH improves solubility for intermediates .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during acyl chloride formation, while heating (50–80°C) accelerates SN2 substitutions .

- Catalyst use : Triethylamine (TEA) or DMAP as base catalysts in coupling reactions to improve efficiency .

- Real-time monitoring : TLC or LC-MS to track reaction progress and terminate at optimal conversion .

Advanced: How can contradictions in NMR data for derivatives be resolved?

Answer:

Discrepancies (e.g., unexpected splitting or shifts) are addressed via:

- 2D NMR techniques : COSY and HSQC to assign overlapping proton environments, particularly in congested piperidine and tetrahydrocinnolin regions .

- Isotopic labeling : Deuterated analogs to distinguish exchangeable protons (e.g., NH in amides) .

- Crystallography : Single-crystal X-ray diffraction to resolve ambiguous stereochemistry .

- Computational validation : DFT calculations to predict NMR shifts and compare with experimental data .

Advanced: What methodologies assess the compound’s binding affinity for target proteins?

Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics (ka/kd) with immobilized targets (e.g., GPCRs or kinases) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for binding .

- Radioligand displacement assays : Competitive binding using ³H-labeled reference compounds to determine IC50 values .

- Molecular docking : Autodock Vina or Schrödinger Suite to predict binding poses, validated by mutagenesis studies (e.g., furan moiety interactions with hydrophobic pockets) .

Advanced: How can structure-activity relationships (SAR) guide modifications of the furan moiety?

Answer:

- Electron-withdrawing substituents : Introduce halogens (e.g., Cl, F) at the furan 5-position to enhance metabolic stability .

- Bioisosteric replacement : Substitute furan with thiophene (as in ) or pyrrole to modulate solubility and potency .

- Steric hindrance analysis : Methyl or ethyl groups at the 3-position of furan to probe steric effects on target engagement .

- Pharmacophore mapping : Overlay docking poses with active analogs to identify critical hydrogen-bonding sites .

Advanced: What analytical approaches validate purity and stability under storage conditions?

Answer:

- HPLC-UV/ELSD : Purity assessment (>95%) using C18 columns and gradient elution (ACN/water + 0.1% TFA) .

- Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks to identify degradation products .

- LC-MS/MS : Detect and quantify hydrolyzed byproducts (e.g., free furan-2-carboxylic acid) .

- Long-term stability : Store lyophilized powders at -20°C in argon-filled vials to prevent oxidation .

Advanced: How are computational models used to predict pharmacokinetic properties?

Answer:

- ADME prediction : SwissADME or ADMETLab2.0 to estimate LogP (lipophilicity), BBB permeability, and CYP450 inhibition .

- Metabolic site prediction : GLORYx or FAME3 to identify vulnerable sites (e.g., piperidine N-dealkylation) .

- Toxicity screening : ProTox-II for hepatotoxicity and cardiotoxicity risk assessment .

Basic: What are the documented biological activities of structurally related compounds?

Answer:

- Antiviral activity : Analogs (e.g., N-[4-(2-oxoethoxy)phenyl]furan-2-carboxamide) show inhibitory effects on viral polymerases via docking studies .

- CNS modulation : Piperidine-furan hybrids exhibit affinity for σ receptors and dopamine transporters .

- Anticancer potential : Tetrahydrocinnolin derivatives inhibit tubulin polymerization in breast cancer cell lines .

Advanced: How are regulatory considerations addressed in handling this compound?

Answer:

- Controlled substance analogs : Structural similarity to furanylfentanyl () necessitates compliance with DEA Schedule I regulations .

- Safety protocols : Use fume hoods for synthesis, and screen for opioid receptor activity to preempt misuse potential .

- Documentation : Maintain detailed synthesis logs and analytical data for institutional review and patent applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。